1-bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene
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Overview
Description
1-bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene: is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene typically begins with 3-bromophenol and 2-chloro-1,1,2-trifluoroethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 3-bromophenol with the 2-chloro-1,1,2-trifluoroethoxy group. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding quinones or reduction reactions to form hydroxy derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Formation of substituted benzene derivatives.
Oxidation Products: Formation of quinones or phenolic compounds.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of halogenated aromatic ethers.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique halogenated structure.
Biochemical Studies: Used in studies to understand the interactions of halogenated compounds with biological systems.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
Mechanism of Action
The mechanism of action of 1-bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This can lead to the modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
1-bromo-3-chlorobenzene: Similar structure but lacks the trifluoroethoxy group.
1-bromo-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of the trifluoroethoxy group.
1-chloro-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with chlorine instead of bromine.
Uniqueness:
Halogenation Pattern: The unique combination of bromine, chlorine, and fluorine atoms provides distinct chemical properties.
Reactivity: The presence of multiple halogen atoms can enhance its reactivity in various chemical reactions.
Applications: The specific structure allows for diverse applications in scientific research and industry.
Properties
CAS No. |
1978-13-8 |
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Molecular Formula |
C8H5BrClF3O |
Molecular Weight |
289.5 |
Purity |
95 |
Origin of Product |
United States |
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